4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
CAS No.: 798558-42-6
Cat. No.: VC6017977
Molecular Formula: C22H15F3N2OS
Molecular Weight: 412.43
* For research use only. Not for human or veterinary use.
![4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine - 798558-42-6](/images/structure/VC6017977.png)
Specification
CAS No. | 798558-42-6 |
---|---|
Molecular Formula | C22H15F3N2OS |
Molecular Weight | 412.43 |
IUPAC Name | 4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C22H15F3N2OS/c23-22(24,25)28-18-13-11-17(12-14-18)26-21-27-19(15-7-3-1-4-8-15)20(29-21)16-9-5-2-6-10-16/h1-14H,(H,26,27) |
Standard InChI Key | JZTPSMLCHZZMPO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises a 1,3-thiazole core, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4- and 5-positions are substituted with phenyl groups, while the 2-position is functionalized with an amine group linked to a 4-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing characteristics, influencing the molecule’s electronic distribution and reactivity .
Systematic Nomenclature
Following IUPAC conventions, the systematic name 4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine delineates each substituent’s position and identity. The parent thiazole ring is numbered such that the sulfur atom occupies position 1 and nitrogen position 3. The phenyl groups at C4 and C5, along with the 4-(trifluoromethoxy)aniline moiety at C2, are explicitly described to avoid ambiguity .
Synthetic Methodologies
Hantzsch–Thiazole Synthesis
The Hantzsch thiazole synthesis, a classical method for constructing thiazole rings, involves the condensation of α-haloketones with thioureas or thioamides . For the target compound, this approach could utilize 2-bromo-1,2-diphenylethan-1-one and N-[4-(trifluoromethoxy)phenyl]thiourea under refluxing ethanol to yield the thiazole core.
Example Reaction Conditions:
Paal-Knorr Pyrrole-Thiazole Hybridization
While the Paal-Knorr reaction is traditionally used for pyrrole synthesis, its principles can be adapted for functionalizing preformed thiazoles. For instance, post-synthetic modification of the 2-amine group via nucleophilic aromatic substitution could introduce the 4-(trifluoromethoxy)phenyl moiety . This two-step strategy ensures regioselectivity and minimizes side reactions.
Fluorinated Group Incorporation
The trifluoromethoxy group is typically introduced via Ullmann coupling or nucleophilic aromatic substitution using 4-fluoro-3-nitroanisole as a precursor, followed by fluorination with HF-pyridine . Careful control of reaction conditions is critical to avoid decomposition of the sensitive trifluoromethoxy group.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its hydrophobic phenyl and trifluoromethoxy groups, rendering it poorly soluble in aqueous media but soluble in organic solvents like dichloromethane and dimethylformamide. Stability studies under acidic conditions reveal susceptibility to hydrolysis at the trifluoromethoxy group, necessitating storage in inert environments .
Spectroscopic Characterization
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¹H NMR: Aromatic protons from the phenyl groups appear as multiplet signals at δ 7.2–7.8 ppm, while the thiazole proton (H-2) resonates as a singlet near δ 8.1 ppm .
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¹⁹F NMR: The trifluoromethoxy group exhibits a characteristic triplet at δ -58 ppm due to coupling with adjacent oxygen .
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Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 483.12 [M+H]⁺, consistent with the molecular formula C₂₈H₂₀F₃N₂OS .
Industrial and Materials Applications
Organic Electronics
The extended π-system and electron-deficient trifluoromethoxy group make this compound a candidate for electron-transport materials in OLEDs. Theoretical calculations predict a HOMO-LUMO gap of 3.2 eV, suitable for optoelectronic applications .
Catalysis
Palladium complexes of thiazole amines catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴, highlighting potential in synthetic chemistry .
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